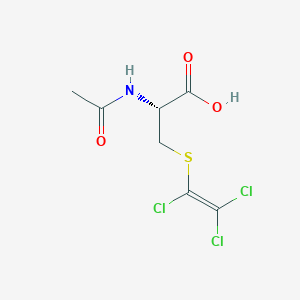
S-三氯乙烯基-N-乙酰半胱氨酸
描述
N-乙酰-S-(三氯乙烯基)-L-半胱氨酸是一种合成化合物,因其在各个领域的潜在应用而备受关注。它是 N-乙酰半胱氨酸的衍生物,N-乙酰半胱氨酸是一种众所周知的抗氧化剂和粘液溶解剂。 该化合物以存在一个连接到 L-半胱氨酸硫原子的三氯乙烯基而著称,使其成为一种独特的 N-酰基-L-氨基酸 .
科学研究应用
N-乙酰-S-(三氯乙烯基)-L-半胱氨酸在科学研究中有着广泛的应用:
化学: 用作有机合成的试剂以及合成其他含硫化合物的先驱体。
生物学: 研究其在解毒过程中的潜在作用,并作为三氯乙烯暴露的生物标志物。
医学: 研究其抗氧化特性以及在与氧化应激相关的疾病中潜在的治疗应用。
工业: 用于开发新材料以及作为各种工业过程中的添加剂 .
作用机制
N-乙酰-S-(三氯乙烯基)-L-半胱氨酸的作用机制涉及它与各种分子靶标和途径的相互作用:
解毒: 该化合物通过与反应性代谢物结合充当解毒剂,从而中和其有害作用。
抗氧化活性: 它清除自由基和活性氧,保护细胞免受氧化损伤。
生化分析
Biochemical Properties
It is known that it is a metabolite of tetrachloroethylene, which is bioactivated through glutathione conjugation . This suggests that S-Trichlorovinyl-N-acetylcysteine may interact with enzymes, proteins, and other biomolecules involved in glutathione conjugation.
Cellular Effects
It is known that its parent compound, tetrachloroethylene, can cause acute toxicity in renal cells from rats and renal mitochondria from rats and mice . This suggests that S-Trichlorovinyl-N-acetylcysteine may also have effects on various types of cells and cellular processes.
Molecular Mechanism
It is known that it is a metabolite of tetrachloroethylene, which is bioactivated through glutathione conjugation . This suggests that S-Trichlorovinyl-N-acetylcysteine may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that its parent compound, tetrachloroethylene, can cause acute toxicity in renal cells from rats and renal mitochondria from rats and mice . This suggests that S-Trichlorovinyl-N-acetylcysteine may also have temporal effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that its parent compound, tetrachloroethylene, can cause acute toxicity in renal cells from rats and renal mitochondria from rats and mice . This suggests that S-Trichlorovinyl-N-acetylcysteine may also have dosage-dependent effects in animal models.
Metabolic Pathways
S-Trichlorovinyl-N-acetylcysteine is a metabolite of tetrachloroethylene, which is bioactivated through glutathione conjugation . This suggests that S-Trichlorovinyl-N-acetylcysteine is involved in the metabolic pathways of glutathione conjugation.
Transport and Distribution
It is known that its parent compound, tetrachloroethylene, can cause acute toxicity in renal cells from rats and renal mitochondria from rats and mice . This suggests that S-Trichlorovinyl-N-acetylcysteine may also be transported and distributed within cells and tissues in a similar manner.
Subcellular Localization
It is known that its parent compound, tetrachloroethylene, can cause acute toxicity in renal cells from rats and renal mitochondria from rats and mice . This suggests that S-Trichlorovinyl-N-acetylcysteine may also have effects on its activity or function at the subcellular level.
准备方法
合成路线和反应条件: N-乙酰-S-(三氯乙烯基)-L-半胱氨酸可以通过 N-乙酰半胱氨酸与三氯乙烯的反应合成。 反应通常在中性 pH 值的水溶液中进行,并由咪唑或磷酸盐等弱碱促进 。该过程涉及硫酯中间体的形成,随后重排产生最终产物。
工业生产方法: N-乙酰-S-(三氯乙烯基)-L-半胱氨酸的工业生产遵循类似的合成路线,但在更大的规模上进行。优化反应条件以确保高产率和纯度。在工业环境中,通常使用连续流反应器和先进的纯化技术(如结晶和色谱法)来达到所需的产物质量。
化学反应分析
反应类型: N-乙酰-S-(三氯乙烯基)-L-半胱氨酸会发生多种化学反应,包括:
亲核酰基取代: 这种反应涉及亲核试剂取代酰基,通常在酸性或碱性条件下进行.
氧化和还原: 该化合物可以氧化形成亚砜和砜,而还原可以导致硫醇和二硫化物的形成。
水解: 在水和催化剂的存在下,N-乙酰-S-(三氯乙烯基)-L-半胱氨酸可以水解生成 N-乙酰半胱氨酸和三氯乙烯。
常用试剂和条件:
氧化剂: 过氧化氢,高锰酸钾。
还原剂: 硼氢化钠,氢化铝锂。
催化剂: 用于水解和取代反应的酸性或碱性催化剂。
主要产物:
亚砜和砜: 通过氧化形成。
硫醇和二硫化物: 通过还原形成。
N-乙酰半胱氨酸和三氯乙烯: 通过水解形成。
相似化合物的比较
属性
IUPAC Name |
(2R)-2-acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl3NO3S/c1-3(12)11-4(7(13)14)2-15-6(10)5(8)9/h4H,2H2,1H3,(H,11,12)(H,13,14)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGLMNHGJFSOCH-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(=C(Cl)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC(=C(Cl)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149602 | |
| Record name | S-Trichlorovinyl-N-acetylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111348-61-9 | |
| Record name | S-Trichlorovinyl-N-acetylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111348619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Trichlorovinyl-N-acetylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYL-S-(1,2,2-TRICHLOROVINYL)-L-CYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKQ3S0EJ8Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is N-acetyl-S-(trichlorovinyl)-L-cysteine (N-ac-TCVC) formed in the body and why is it considered a marker for potential kidney damage from perchloroethene exposure?
A1: N-ac-TCVC is formed as part of the detoxification pathway of PER, a common environmental contaminant. After inhalation, PER is metabolized in the liver, forming S-(trichlorovinyl)glutathione (TCVG) []. TCVG is further broken down into S-(trichlorovinyl)-L-cysteine (TCVC) and subsequently acetylated to form N-ac-TCVC, which is then excreted in urine. While N-ac-TCVC itself is not toxic, its precursor, TCVC, can be metabolized in the kidneys by cysteine conjugate beta-lyase to form reactive intermediates. These reactive intermediates can damage kidney cells, potentially leading to toxicity. Therefore, the presence of elevated N-ac-TCVC levels in urine serves as a valuable biomarker, indicating the formation of these potentially harmful reactive intermediates in the kidneys following PER exposure []. By monitoring N-ac-TCVC levels, researchers can gain insights into the extent of PER metabolism via this pathway and assess the potential risk of kidney damage associated with PER exposure.
Q2: The research paper mentions that rats excrete significantly higher levels of N-ac-TCVC compared to humans after exposure to the same levels of perchloroethene. What are the implications of this difference in terms of using rat models for assessing human health risks related to perchloroethene?
A2: The study highlights a key difference in PER metabolism between rats and humans: rats excrete considerably more N-ac-TCVC than humans under identical exposure conditions []. This difference is crucial because it suggests that rats may experience a higher degree of PER bioactivation through the glutathione conjugation pathway, leading to a greater accumulation of potentially nephrotoxic metabolites in their kidneys. Consequently, relying solely on rat tumorigenicity data to assess human cancer risks from PER exposure might lead to an overestimation of the actual danger to humans []. This disparity underscores the importance of considering species-specific metabolic differences when extrapolating toxicological data from animal models to humans. To refine risk assessments for PER exposure in humans, it becomes essential to incorporate data from human studies and develop more human-relevant models that accurately reflect our metabolic pathways and susceptibilities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


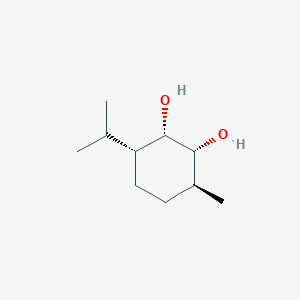
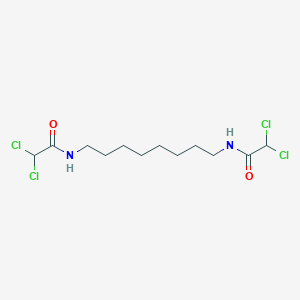

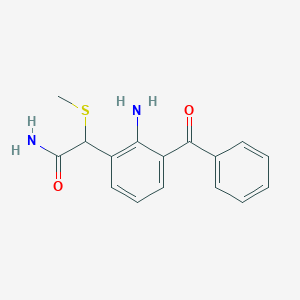
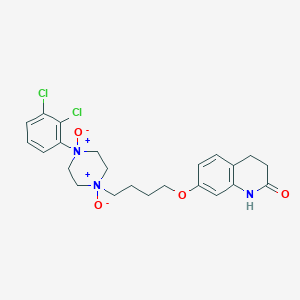
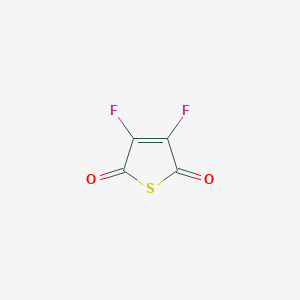
![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B122932.png)
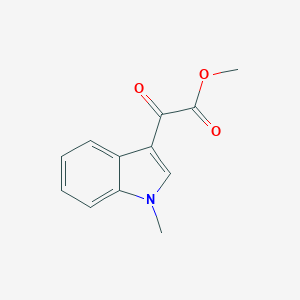
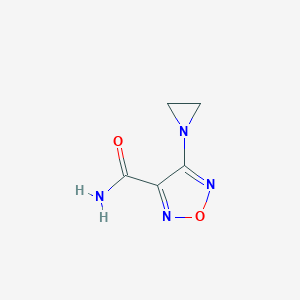
![8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B122939.png)

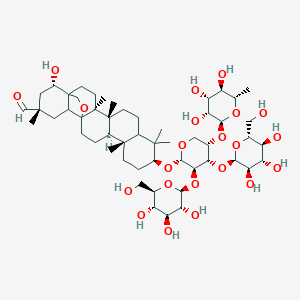

![3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxy-benzaldehyde](/img/structure/B122955.png)
